molecular formula C10H7ClN2O2S B1351124 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole CAS No. 89250-26-0

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Cat. No. B1351124
CAS RN: 89250-26-0
M. Wt: 254.69 g/mol
InChI Key: LEBRGKZHLICZCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a chemical compound with the molecular formula C10H7ClN2O2S . It has a molecular weight of 254.69 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole consists of a thiazole ring attached to a chloromethyl group and a 4-nitrophenyl group . The InChI string representation of the molecule is InChI=1S/C10H7ClN2O2S/c11-5-10-12-9 (6-16-10)7-1-3-8 (4-2-7)13 (14)15/h1-4,6H,5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole include a molecular weight of 254.69 g/mol, a topological polar surface area of 87 Ų, and a complexity of 254 . It has a density of 1.4±0.1 g/cm³, a boiling point of 406.2±30.0 °C at 760 mmHg, and a flash point of 199.5±24.6 °C .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole has been analyzed for its crystal structure. It crystallizes with two molecules in the asymmetric unit, displaying specific dihedral angles between the phenyl ring and the thiazole ring. This compound is characterized by intermolecular C—H⋯Cl and C—H⋯O hydrogen bonds, which are crucial for understanding the crystalline properties of such compounds (Nayak et al., 2009).

Synthesis and Reactivity in Organic Chemistry

This compound undergoes ring-opening reactions to produce thioketene intermediates. These intermediates can react with secondary amines, leading to the formation of various heterocyclic compounds. Such reactions are fundamental in organic synthesis for creating novel compounds with potential biological activities (Androsov, 2008).

Application in Antimicrobial Studies

Linked heterocyclic compounds containing 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole have been synthesized and tested for their antimicrobial activities. These compounds have shown significant inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. This indicates the potential use of this compound in developing new antimicrobial agents (Reddy et al., 2010).

Exploration in Nonlinear Optical Properties

The compound has been included in the synthesis of 2,4-disubstituted-[1,3]-thiazoles, which have been evaluated for their antimicrobial, anti-inflammatory, and nonlinear optical (NLO) properties. These investigations are crucial for the development of new materials with potential applications in optoelectronics and photonics (Naveena et al., 2012).

Corrosion Inhibition in Industrial Applications

Some derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments. This is critical for industries where metal corrosion can lead to significant economic losses. The compound's derivatives exhibit various degrees of inhibition efficiency, correlating with their chemical structure and interaction with metal surfaces (Bentiss et al., 2007).

Safety And Hazards

When handling 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

While specific future directions for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are not mentioned in the literature, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-5-10-12-9(6-16-10)7-1-3-8(4-2-7)13(14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBRGKZHLICZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381946
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

CAS RN

89250-26-0
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89250-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Ji, Y Liu, J Hu, C Cheng, J Xing, L Zhu… - … and Alternative Medicine, 2021 - hindawi.com
Background. Astragali Radix-Curcumae Rhizoma (ARCR), a classic drug pair, has been widely used for the treatment of gastric intraepithelial neoplasia (GIN) in China. However, the …
Number of citations: 2 www.hindawi.com
EHM Hassanein, WR Mohamed, OS Ahmed… - Life Sciences, 2022 - Elsevier
Kidney diseases are major health problem and understanding the underlined mechanisms that lead to kidney diseases are critical research points with a marked potential impact on …
Number of citations: 15 www.sciencedirect.com
C Liu, H Li, K Wang, J Zhuang, F Chu, C Gao… - Frontiers in …, 2019 - frontiersin.org
Background: Astragalus polysaccharides (APS), natural plant compounds, have recently emerged as a promising strategy for cancer treatment, but little is known concerning their effects …
Number of citations: 30 www.frontiersin.org
X Wu, J Huang, J Wang, Y Xu, X Yang… - Frontiers in …, 2021 - frontiersin.org
Pulmonary fibrosis is a fatal chronic progressive respiratory disease, characterized by continuous scarring of the lung parenchyma, leading to respiratory failure and death. The …
Number of citations: 8 www.frontiersin.org
WZ Liu, MM Yu, M Kang - Combinatorial Chemistry & High …, 2023 - ingentaconnect.com
Background: Astragalus polysaccharides (APS) is a natural phytochemical which has been extensively utilized for anti-tumor therapy over the past few years. However, its impact on …
Number of citations: 2 www.ingentaconnect.com
Y Yu, M Shen, Q Song, J Xie - Carbohydrate polymers, 2018 - Elsevier
Pharmacotherapy using natural substances can be currently regarded as a very promising future alternative to conventional therapy. As biological macromolecules, polysaccharide …
Number of citations: 889 www.sciencedirect.com
J Zhang, Q Feng - Frontiers in pharmacology, 2022 - frontiersin.org
Nonalcoholic fatty liver disease (NAFLD) has been renamed metabolic dysfunction-associated fatty liver disease (MAFLD), a condition for which there is now no authorized treatment. …
Number of citations: 16 www.frontiersin.org
IS Bayer - Pharmaceutics, 2023 - mdpi.com
Polysaccharides are naturally occurring complex molecules with exceptional physicochemical properties and bioactivities. They originate from plant, animal, and microbial-based …
Number of citations: 9 www.mdpi.com

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